Pent-4-ene-1-sulfonamide

Description

The exact mass of the compound Pent-4-ene-1-sulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Pent-4-ene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pent-4-ene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

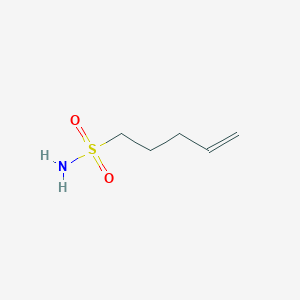

Structure

3D Structure

Properties

IUPAC Name |

pent-4-ene-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-2-3-4-5-9(6,7)8/h2H,1,3-5H2,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYDOCPILYZNEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472611 | |

| Record name | 4-Pentene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245368-50-7 | |

| Record name | 4-Pentene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pent-4-ene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Pent-4-ene-1-sulfonamide

Foreword: The Strategic Importance of Unsaturated Sulfonamides

In the landscape of modern medicinal chemistry and drug development, the sulfonamide functional group remains a cornerstone scaffold. Its prevalence in a wide array of therapeutic agents is a testament to its unique physicochemical properties, which can enhance binding affinity, improve pharmacokinetic profiles, and serve as a versatile synthetic handle.[1][2] The incorporation of unsaturation, as in Pent-4-ene-1-sulfonamide, further expands the synthetic utility of this privileged motif, opening avenues for late-stage functionalization and the exploration of novel chemical space. This guide provides a comprehensive overview of the synthetic strategies for Pent-4-ene-1-sulfonamide, offering researchers and drug development professionals a detailed and practical resource.

I. Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to the synthesis of Pent-4-ene-1-sulfonamide begins with a retrosynthetic analysis to identify plausible synthetic disconnections and key starting materials. Two primary strategies emerge from this analysis, each with its own set of advantages and challenges.

Strategy 1 focuses on the direct formation of the carbon-sulfur bond via an anti-Markovnikov addition of a sulfonamide to a terminal alkene. This approach is highly atom-economical and leverages modern catalytic methods.

Strategy 2 involves the formation of the sulfur-nitrogen bond as the final key step. This more traditional approach relies on the synthesis of a reactive sulfonyl chloride intermediate, which is then coupled with an amine source.

II. Strategy 1: Photocatalytic Anti-Markovnikov Hydroamination of Pent-1-ene

Recent advances in photoredox catalysis have enabled the direct anti-Markovnikov hydroamination of unactivated alkenes with sulfonamides, providing a powerful and direct route to molecules such as Pent-4-ene-1-sulfonamide.[3][4] This method proceeds via the generation of a sulfonamidyl radical, which adds to the terminal carbon of the alkene.

A. Mechanistic Rationale

The reaction is typically catalyzed by an iridium-based photocatalyst in the presence of a base and a hydrogen atom donor.[5][6] The proposed catalytic cycle is initiated by the excitation of the photocatalyst with visible light. The excited-state photocatalyst then engages in a proton-coupled electron transfer (PCET) with the sulfonamide, facilitated by the base, to generate a sulfonamidyl radical. This radical then adds to the terminal carbon of pent-1-ene in an anti-Markovnikov fashion. The resulting carbon-centered radical is then quenched by a hydrogen atom donor to afford the final product and regenerate the catalyst.

Sources

- 1. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Intermolecular Anti-Markovnikov Hydroamination of Alkenes with Sulfonamides, Sulfamides, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-Markovnikov Intermolecular Hydroamination of Alkenes and Alkynes: A Mechanistic View - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties of Pent-4-ene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pent-4-ene-1-sulfonamide is a bifunctional organic molecule that incorporates a terminal alkene and a primary sulfonamide group. This unique combination of functionalities makes it a valuable building block in synthetic organic chemistry and a compound of interest in medicinal chemistry. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, and anti-inflammatory drugs.[1] The terminal alkene provides a versatile handle for a variety of chemical transformations, such as addition reactions and polymerizations. This guide provides a comprehensive overview of the chemical properties of Pent-4-ene-1-sulfonamide, including its structure, synthesis, reactivity, and analytical characterization.

Molecular Structure and Physicochemical Properties

Pent-4-ene-1-sulfonamide, with the CAS number 245368-50-7, possesses a five-carbon aliphatic chain with a double bond at the C4-C5 position and a sulfonamide group at the C1 position.[2][3][4][5][6]

Table 1: Physicochemical Properties of Pent-4-ene-1-sulfonamide[5]

| Property | Value |

| Molecular Formula | C₅H₁₁NO₂S |

| Molecular Weight | 149.21 g/mol |

| IUPAC Name | pent-4-ene-1-sulfonamide |

| SMILES | C=CCCCS(=O)(=O)N |

| CAS Number | 245368-50-7 |

| Computed XLogP3 | 0.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

Synthesis of Pent-4-ene-1-sulfonamide

A plausible and common method for the synthesis of Pent-4-ene-1-sulfonamide involves a two-step process starting from a suitable pentenyl precursor. The general strategy is the preparation of the corresponding sulfonyl chloride followed by amination.

Diagram 1: Proposed Synthesis of Pent-4-ene-1-sulfonamide

Caption: Proposed two-step synthesis of Pent-4-ene-1-sulfonamide.

Experimental Protocol: Synthesis of Pent-4-ene-1-sulfonamide

Step 1: Synthesis of Pent-4-ene-1-sulfonyl chloride

-

Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.1 eq). Add a solution of 5-bromo-1-pentene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction. Maintain the reaction temperature below 30°C.

-

Sulfonylation: Cool the Grignard reagent to -78°C (dry ice/acetone bath). Bubble sulfur dioxide (SO₂) gas through the solution until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Chlorination: Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise to the reaction mixture at -78°C. Allow the mixture to warm to room temperature and stir for several hours.

-

Work-up: Quench the reaction with ice-water. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude pent-4-ene-1-sulfonyl chloride. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of Pent-4-ene-1-sulfonamide

-

Amination: Dissolve the crude pent-4-ene-1-sulfonyl chloride in a suitable solvent such as THF or dichloromethane. Cool the solution to 0°C in an ice bath.

-

Add an excess of concentrated aqueous ammonia (NH₄OH) dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure Pent-4-ene-1-sulfonamide.

Chemical Reactivity

The chemical reactivity of Pent-4-ene-1-sulfonamide is dictated by its two primary functional groups: the terminal alkene and the sulfonamide.

Reactions of the Terminal Alkene

The terminal double bond is susceptible to a variety of addition reactions, making it a versatile synthetic handle.

-

Electrophilic Additions: The alkene can undergo classic electrophilic additions, such as hydrohalogenation, hydration, and halogenation.

-

Radical Additions: In the presence of a radical initiator, it can participate in radical addition reactions.

-

Metathesis: The terminal alkene is a suitable substrate for olefin metathesis reactions, allowing for the formation of new carbon-carbon double bonds.

-

Hydroamination: The alkene can undergo intramolecular or intermolecular hydroamination reactions, a powerful tool for the synthesis of nitrogen-containing heterocycles or substituted amines.

Diagram 2: Reactivity of the Alkene Moiety

Caption: Key reactions involving the terminal alkene of Pent-4-ene-1-sulfonamide.

Reactions of the Sulfonamide Group

The sulfonamide group exhibits its own characteristic reactivity.

-

Acidity and N-Alkylation/Arylation: The protons on the sulfonamide nitrogen are weakly acidic and can be deprotonated by a strong base. The resulting anion is nucleophilic and can be alkylated or arylated.

-

Hofmann-Löffler-Freytag Reaction: The sulfonamide can potentially undergo intramolecular hydrogen atom transfer reactions, such as the Hofmann-Löffler-Freytag reaction, to form cyclic sulfonamides.

-

Metal Complexation: The nitrogen and oxygen atoms of the sulfonamide can act as ligands to coordinate with metal ions.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for Pent-4-ene-1-sulfonamide

| Technique | Predicted Key Signals |

| ¹H NMR | δ ~5.8 ppm (m, 1H, -CH=CH₂), δ ~5.0 ppm (m, 2H, -CH=CH ₂), δ ~4.7 ppm (br s, 2H, -SO₂NH ₂), δ ~3.1 ppm (t, 2H, -CH ₂SO₂-), δ ~2.2 ppm (m, 2H, -CH ₂CH=CH₂), δ ~1.9 ppm (m, 2H, -CH₂CH ₂CH₂-) |

| ¹³C NMR | δ ~137 ppm (-C H=CH₂), δ ~115 ppm (-CH=C H₂), δ ~55 ppm (-C H₂SO₂-), δ ~32 ppm (-C H₂CH=CH₂), δ ~28 ppm (-CH₂C H₂CH₂-) |

| IR (Infrared) | ~3300-3400 cm⁻¹ (N-H stretch), ~3080 cm⁻¹ (=C-H stretch), ~1640 cm⁻¹ (C=C stretch), ~1330 cm⁻¹ (asymmetric SO₂ stretch), ~1150 cm⁻¹ (symmetric SO₂ stretch) |

| Mass Spectrometry | Molecular ion (M⁺) peak at m/z = 149.05 |

Applications in Research and Drug Development

The dual functionality of Pent-4-ene-1-sulfonamide makes it a promising candidate for various applications:

-

Medicinal Chemistry: It can serve as a scaffold for the synthesis of novel sulfonamide-based therapeutic agents. The alkene can be functionalized to introduce diverse substituents to probe structure-activity relationships.

-

Polymer Chemistry: The terminal alkene allows for its incorporation into polymers, leading to materials with potentially interesting properties due to the presence of the polar sulfonamide group.

-

Organic Synthesis: It is a useful intermediate for the synthesis of more complex molecules, including nitrogen- and sulfur-containing heterocycles.

Safety and Handling

Pent-4-ene-1-sulfonamide is classified as an irritant.[5] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood.

Conclusion

Pent-4-ene-1-sulfonamide is a versatile chemical entity with significant potential in both synthetic and medicinal chemistry. Its chemical properties, arising from the interplay of the terminal alkene and the sulfonamide group, offer a rich landscape for chemical exploration. While detailed experimental data for this specific molecule is sparse in the public domain, its reactivity and spectroscopic characteristics can be reliably predicted based on established chemical principles. This guide provides a foundational understanding for researchers and developers looking to utilize this promising molecule in their work.

References

-

Arctom. Pent-4-ene-1-sulfonamide. [Link]

-

ECHO CHEMICAL CO., LTD. Pent-4-Ene-1-Sulfonamide. [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 11788380, Pent-4-ene-1-sulfonamide". PubChem. [Link]

-

Bibi, S., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 31(5), 2061-2069. [Link]

Sources

- 1. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. keyorganics.net [keyorganics.net]

- 3. arctomsci.com [arctomsci.com]

- 4. Pent-4-Ene-1-Sulfonamide-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 5. Pent-4-ene-1-sulfonamide | C5H11NO2S | CID 11788380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 245368-50-7|Pent-4-ene-1-sulfonamide|BLD Pharm [bldpharm.com]

"Pent-4-ene-1-sulfonamide" mechanism of action studies

An In-depth Technical Guide to Elucidating the Mechanism of Action of Pent-4-ene-1-sulfonamide

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Introduction

Pent-4-ene-1-sulfonamide is an unsaturated aliphatic sulfonamide, a class of organic compounds that holds a significant place in the landscape of medicinal chemistry. The sulfonamide functional group is a cornerstone of a wide array of therapeutic agents, most notably the sulfa drugs, which were among the first effective systemic antimicrobial agents and heralded the dawn of the antibiotic era.[1][2][3] Beyond their antibacterial properties, sulfonamides exhibit a vast range of pharmacological activities, including diuretic, hypoglycemic, anticonvulsant, and anti-inflammatory effects.[3][4][5]

The unique structural feature of Pent-4-ene-1-sulfonamide is the terminal alkene, which introduces a site of reactivity not present in traditional aromatic sulfonamides. This unsaturated moiety opens up possibilities for novel chemical transformations and biological interactions, suggesting that its mechanism of action could extend beyond the classical pathways associated with its saturated or aromatic counterparts.[6][7] This guide provides a comprehensive framework for investigating the mechanism of action of Pent-4-ene-1-sulfonamide, from foundational hypotheses to detailed experimental protocols and data interpretation. It is designed to be a practical resource for researchers and drug development professionals seeking to unlock the therapeutic potential of this and similar molecules.

Part 1: Core Hypotheses on the Mechanism of Action

Given the structure of Pent-4-ene-1-sulfonamide, its biological activity could be driven by several distinct mechanisms. Below, we outline the primary hypotheses that should guide a comprehensive investigation.

Hypothesis 1: Competitive Inhibition of Dihydropteroate Synthase (DHPS)

The most established mechanism for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[3][8][9] Sulfonamides act as structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[1][3] By binding to the active site of the enzyme, they prevent the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleotides and certain amino acids.[1][8] This ultimately leads to the cessation of bacterial growth and replication (bacteriostatic effect).[2][3] It is plausible that Pent-4-ene-1-sulfonamide could function through this classical pathway.

Hypothesis 2: Covalent Modification of Target Proteins

The presence of the terminal alkene in Pent-4-ene-1-sulfonamide introduces a potential for covalent interactions with biological macromolecules. This reactive group could act as a Michael acceptor or participate in other nucleophilic addition reactions with residues such as cysteine or histidine in the active or allosteric sites of target proteins. Such covalent modification could lead to irreversible inhibition of enzyme activity or modulation of protein function, a mechanism distinct from the reversible competitive inhibition of DHPS.

Hypothesis 3: Bioorthogonal Activation and Prodrug Potential

The field of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, offers another intriguing possibility.[10][11] The terminal alkene could potentially participate in bioorthogonal reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC) or tetrazine ligation, if appropriately functionalized.[10] More directly, Pent-4-ene-1-sulfonamide could be a substrate for specific metabolic enzymes in a target organism or cell type, leading to its activation into a more potent form. This prodrug approach is a common strategy in drug development to improve pharmacokinetic properties or achieve targeted drug release.[12][13]

Hypothesis 4: Modulation of Novel Signaling Pathways

It is also possible that Pent-4-ene-1-sulfonamide interacts with entirely new biological targets, leading to the modulation of cellular signaling pathways unrelated to folate synthesis. The unique combination of the sulfonamide group and the aliphatic chain with a terminal alkene may confer affinity for a range of proteins, such as kinases, proteases, or transcription factors.

Part 2: Experimental Workflows for Mechanism of Action Elucidation

A multi-pronged experimental approach is essential to systematically investigate the hypothesized mechanisms of action. The following workflows provide a roadmap for a comprehensive research program.

Phase 1: Initial Screening and Target Identification

The first phase focuses on broad screening to identify the biological context of the compound's activity and to generate initial leads on its molecular targets.

1.1. In Vitro Activity Profiling

-

Objective: To determine the spectrum of biological activity.

-

Methodology:

-

Antimicrobial Susceptibility Testing: Screen Pent-4-ene-1-sulfonamide against a panel of gram-positive and gram-negative bacteria, as well as fungi and protozoa.[4] Determine the Minimum Inhibitory Concentration (MIC) for each organism.

-

Cell-Based Assays: Test the compound in a variety of human cell lines representing different tissues and disease states (e.g., cancer cell lines, immune cells). Assess endpoints such as cell viability, proliferation, apoptosis, and cytokine production.

-

Enzyme Inhibition Assays: Screen against a panel of enzymes, including DHPS, carbonic anhydrases, proteases, and kinases, to identify potential direct targets.

-

1.2. Target Identification

-

Objective: To identify the specific molecular targets of Pent-4-ene-1-sulfonamide.

-

Methodologies:

-

In Silico Docking: Perform molecular docking studies of Pent-4-ene-1-sulfonamide against the crystal structures of known sulfonamide targets (e.g., DHPS, carbonic anhydrases) and other potential targets to predict binding affinity and mode.

-

Affinity Chromatography-Mass Spectrometry (AC-MS): Immobilize Pent-4-ene-1-sulfonamide or a close analog onto a solid support to create an affinity matrix. Incubate the matrix with cell or tissue lysates, wash away non-specific binders, and elute the bound proteins for identification by mass spectrometry.

-

Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in living cells by measuring changes in the thermal stability of proteins upon ligand binding. Treat cells with Pent-4-ene-1-sulfonamide, heat the cell lysate to various temperatures, and quantify the remaining soluble proteins to identify those stabilized by the compound.

-

Phase 2: Target Validation and Pathway Analysis

Once potential targets are identified, the next phase is to validate these interactions and understand their downstream consequences.

2.1. Biochemical and Biophysical Validation

-

Objective: To confirm the direct interaction between Pent-4-ene-1-sulfonamide and its putative target(s).

-

Methodologies:

-

Isothermal Titration Calorimetry (ITC): Directly measure the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction between the compound and a purified target protein.

-

Surface Plasmon Resonance (SPR): Quantify the kinetics of binding (kon and koff) and the binding affinity by immobilizing the target protein on a sensor chip and flowing Pent-4-ene-1-sulfonamide over the surface.

-

Enzyme Kinetics: For enzymatic targets, perform detailed kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Ki).

-

2.2. Cellular and Genetic Validation

-

Objective: To confirm the relevance of the target interaction in a cellular context.

-

Methodologies:

-

Site-Directed Mutagenesis: Mutate the putative binding site residues in the target protein and express the mutant protein in cells. Assess whether the mutations abolish the cellular effects of Pent-4-ene-1-sulfonamide.

-

Gene Knockout/Knockdown: Use CRISPR-Cas9 or siRNA to eliminate or reduce the expression of the target protein. Determine if the knockout/knockdown cells are resistant to the effects of the compound.

-

Overexpression Studies: Overexpress the target protein and assess whether this enhances the cellular response to the compound.

-

2.3. Pathway Analysis

-

Objective: To understand the downstream effects of target engagement on cellular pathways.

-

Methodologies:

-

Transcriptomics (RNA-seq): Treat cells with Pent-4-ene-1-sulfonamide and perform RNA sequencing to identify changes in gene expression profiles.

-

Proteomics and Phosphoproteomics: Use mass spectrometry-based proteomics to identify changes in protein abundance and post-translational modifications (e.g., phosphorylation) following compound treatment.

-

Phase 3: Structure-Activity Relationship (SAR) Studies

-

Objective: To understand the relationship between the chemical structure of Pent-4-ene-1-sulfonamide and its biological activity.

-

Methodology:

-

Chemical Synthesis: Synthesize a series of analogs of Pent-4-ene-1-sulfonamide with modifications to the sulfonamide group, the aliphatic chain, and the terminal alkene.

-

Biological Testing: Test the synthesized analogs in the established biochemical and cellular assays to determine how each structural modification affects activity. This will provide insights into the key pharmacophoric features and help in the design of more potent and selective compounds.

-

Part 3: Data Presentation and Visualization

Clear presentation of experimental data is crucial for interpretation and communication.

Tables for Data Summarization

Table 1: Hypothetical In Vitro Activity Profile of Pent-4-ene-1-sulfonamide

| Assay Type | Organism/Cell Line | Endpoint | Result (e.g., MIC, IC50) |

| Antimicrobial Susceptibility | E. coli | MIC | 16 µg/mL |

| Antimicrobial Susceptibility | S. aureus | MIC | 32 µg/mL |

| Cell Viability | A549 (Lung Cancer) | IC50 | 10 µM |

| Cell Viability | HEK293 (Normal) | IC50 | >100 µM |

| Enzyme Inhibition | DHPS | IC50 | 5 µM |

| Enzyme Inhibition | Carbonic Anhydrase II | IC50 | 50 µM |

Table 2: Hypothetical Target Engagement Data for Pent-4-ene-1-sulfonamide

| Target Protein | CETSA (ΔTm) | ITC (Kd) | SPR (Kd) |

| DHPS | +3.5 °C | 2.5 µM | 3.0 µM |

| Protein X | +2.1 °C | 15 µM | 20 µM |

Visualizations of Workflows and Pathways

Experimental Workflow for Target Identification

Caption: A comprehensive workflow for the identification and validation of the molecular target(s) of Pent-4-ene-1-sulfonamide.

Hypothesized DHPS Inhibition Pathway

Caption: The classical mechanism of sulfonamide action via competitive inhibition of DHPS in the bacterial folate synthesis pathway.

Conclusion

The study of Pent-4-ene-1-sulfonamide presents a compelling opportunity to explore both classical and novel mechanisms of action within the well-established sulfonamide drug class. The presence of the terminal alkene is a key structural feature that warrants a thorough investigation beyond the canonical inhibition of folate synthesis. By systematically applying the multi-faceted approach outlined in this guide—encompassing in vitro screening, target identification and validation, pathway analysis, and structure-activity relationship studies—researchers can build a robust understanding of how this molecule exerts its biological effects. The insights gained will not only elucidate the specific mechanism of Pent-4-ene-1-sulfonamide but also contribute to the broader knowledge of unsaturated sulfonamides and inform the design of next-generation therapeutic agents.

References

- Rh(III)-Catalyzed Allylic C(sp3)–H Activation of Alkenyl Sulfonamides: Unexpected Formation of Azabicycles. (2016).

- Bioorthogonal release of sulfonamides and mutually orthogonal liberation of two drugs. (2019). Royal Society of Chemistry.

- Rhodium-Catalyzed Regio- and Enantioselective Allylic Sulfonylation from Sulfonyl Hydrazides. (2023). Organic Chemistry Portal.

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink.

- Rhodium(III)-Catalyzed Enantioselective Intermolecular Allylic C–H Amination of Unactivated Alkenes with Sulfonamides. (2025). Chinese Chemical Society.

- Rhodium(III)-Catalyzed Oxidative Olefination of N-Allyl Sulfonamides. (2025).

- Bioorthogonal release of sulfonamides and mutually orthogonal liberation of two drugs. (2018). eScholarship.

- Rhodium(iii)-catalyzed oxidative olefination of N-allyl sulfonamides. (n.d.). Royal Society of Chemistry.

- Bioorthogonal release of sulfonamides and mutually orthogonal liberation of two drugs. (n.d.). Royal Society of Chemistry.

- Bioorthogonal chemistry. (n.d.). Wikipedia.

- Antibiotics pharmacology, sulfonamides pharmacology, antibiotics clinical pharmacology #antibiotics. (2022). YouTube.

- Pent-4-ene-1-sulfonamide. (n.d.). PubChem.

- Biological activity and synthesis of sulfonamide derivatives: A brief review. (n.d.).

- Sulfonamide. (2020). BioPharma Notes.

- Sulfonamides. (n.d.). MSD Manual Professional Edition.

- Sulfonamide (medicine). (n.d.). Wikipedia.

- Bioorthogonal Chemistry - Applications in Science and Medicine. (n.d.). CAS.

- Recent Advances in The Chemistry and Biological Activity of Sulfonamide Derivatives. (n.d.).

- Synthetic approaches to biologically active sulfonates and sulfonamides. (n.d.). UCL Discovery.

- (PDF) Biological activities of sulfonamides. (2025).

- Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (n.d.).

- Sulfonamide resistance: mechanisms and trends. (2000). PubMed.

Sources

- 1. youtube.com [youtube.com]

- 2. Sulfonamide - BioPharma Notes [biopharmanotes.com]

- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rh(III)-Catalyzed Allylic C(sp3)–H Activation of Alkenyl Sulfonamides: Unexpected Formation of Azabicycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 9. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 11. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 12. Bioorthogonal release of sulfonamides and mutually orthogonal liberation of two drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. escholarship.org [escholarship.org]

An In-Depth Technical Guide to the Spectroscopic Data of Pent-4-ene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for the compound Pent-4-ene-1-sulfonamide. As a key building block in medicinal chemistry and organic synthesis, a thorough understanding of its structural and spectroscopic characteristics is paramount for its effective utilization. This document, compiled from a senior application scientist's perspective, delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of Pent-4-ene-1-sulfonamide, offering insights into the experimental choices and data interpretation.

Molecular Structure and Significance

Pent-4-ene-1-sulfonamide is a versatile bifunctional molecule featuring a terminal alkene and a primary sulfonamide group. This unique combination allows for a wide range of chemical transformations, making it a valuable synthon for the preparation of various heterocyclic compounds and other complex organic molecules. The alkene moiety can participate in addition reactions, metathesis, and polymerizations, while the sulfonamide group can be engaged in N-alkylation, arylation, and cyclization reactions. Understanding the precise location and chemical environment of each atom through spectroscopic analysis is crucial for predicting its reactivity and confirming the identity and purity of synthesized materials.

Diagram 1: Molecular Structure of Pent-4-ene-1-sulfonamide

Caption: Chemical structure of Pent-4-ene-1-sulfonamide.

Synthesis and Purification: Ensuring Sample Integrity

The quality of spectroscopic data is intrinsically linked to the purity of the analyzed sample. A reliable synthesis and rigorous purification protocol are therefore essential. Pent-4-ene-1-sulfonamide can be synthesized from 5-bromopent-1-ene.

Experimental Protocol: Synthesis of Pent-4-ene-1-sulfonamide

Diagram 2: Synthetic Pathway

Caption: A common synthetic route to Pent-4-ene-1-sulfonamide.

Step-by-step Methodology:

-

Sulfonation: 5-Bromopent-1-ene is refluxed with an aqueous solution of sodium sulfite (Na₂SO₃). This nucleophilic substitution reaction replaces the bromine atom with a sulfonate group, yielding sodium 4-pentene-1-sulfonate.

-

Chlorination: The resulting sodium sulfonate salt is then treated with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to form 4-pentene-1-sulfonyl chloride. This step is crucial as the sulfonyl chloride is a much more reactive intermediate for the subsequent amination.

-

Amination: The crude 4-pentene-1-sulfonyl chloride is reacted with aqueous ammonia (NH₃) at low temperature (typically 0 °C). The ammonia acts as a nucleophile, displacing the chloride to form the desired Pent-4-ene-1-sulfonamide.

-

Purification: The crude product is typically purified by flash column chromatography on silica gel. The choice of eluent is critical for achieving high purity and is often a mixture of heptane and ethyl acetate. The purity of the final product should be verified by thin-layer chromatography (TLC) and the spectroscopic techniques discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The spectra were recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.76 | ddt | 1H | H-4 (-CH=CH₂) |

| 5.19 | br s | 2H | -SO₂NH₂ |

| 5.02-5.10 | m | 2H | H-5 (=CH₂) |

| 3.11 | t | 2H | H-1 (-CH₂-SO₂) |

| 2.19 | q | 2H | H-3 (-CH₂-CH=) |

| 1.93 | quint | 2H | H-2 (-CH₂-CH₂-CH₂) |

Interpretation:

-

The downfield multiplet at 5.76 ppm corresponds to the vinylic proton at the C-4 position, split by the geminal and cis/trans protons of the terminal double bond.

-

The broad singlet at 5.19 ppm is characteristic of the two exchangeable protons of the primary sulfonamide group (-SO₂NH₂).

-

The multiplet between 5.02 and 5.10 ppm represents the two terminal vinylic protons at the C-5 position.

-

The triplet at 3.11 ppm is assigned to the methylene protons at the C-1 position, adjacent to the electron-withdrawing sulfonamide group.

-

The quartet at 2.19 ppm corresponds to the allylic methylene protons at the C-3 position.

-

The quintet at 1.93 ppm is assigned to the methylene protons at the C-2 position.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 136.6 | C-4 (-C H=CH₂) |

| 116.4 | C-5 (=C H₂) |

| 54.5 | C-1 (-C H₂-SO₂) |

| 32.0 | C-3 (-C H₂-CH=) |

| 23.0 | C-2 (-C H₂-CH₂-CH₂) |

Interpretation:

-

The signal at 136.6 ppm is attributed to the internal carbon of the double bond (C-4).

-

The peak at 116.4 ppm corresponds to the terminal carbon of the double bond (C-5).

-

The signal at 54.5 ppm is assigned to the carbon atom (C-1) directly attached to the electron-withdrawing sulfonamide group, causing a downfield shift.

-

The peaks at 32.0 ppm and 23.0 ppm are assigned to the methylene carbons C-3 and C-2, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The spectrum of Pent-4-ene-1-sulfonamide is typically recorded as a KBr pellet or a thin film.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3230 | broad | N-H stretching (sulfonamide) |

| 2931 | broad | C-H stretching (aliphatic) |

| 1688 | strong | C=C stretching (alkene) |

| 1598 | strong | N-H bending (sulfonamide) |

| 1335 | strong | Asymmetric SO₂ stretching |

| 1155 | strong | Symmetric SO₂ stretching |

Interpretation:

-

The broad band at 3230 cm⁻¹ is characteristic of the N-H stretching vibrations of the primary sulfonamide group, often broadened due to hydrogen bonding.[1]

-

The absorption at 2931 cm⁻¹ is due to the C-H stretching of the aliphatic methylene groups.

-

The strong peak at 1688 cm⁻¹ is indicative of the C=C stretching vibration of the terminal alkene.

-

The band at 1598 cm⁻¹ corresponds to the N-H bending vibration of the sulfonamide.

-

The two strong absorptions at 1335 cm⁻¹ and 1155 cm⁻¹ are highly characteristic of the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group, respectively.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For Pent-4-ene-1-sulfonamide, electrospray ionization (ESI) in positive ion mode is a common technique.

Expected Molecular Ion:

-

The calculated molecular weight of Pent-4-ene-1-sulfonamide (C₅H₁₁NO₂S) is 149.05 g/mol .

-

In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected at an m/z of 150.06 .

Fragmentation Analysis:

Diagram 3: Postulated Mass Spectrometry Fragmentation

Caption: A proposed fragmentation pathway for protonated Pent-4-ene-1-sulfonamide.

-

Loss of Ammonia (NH₃): A common fragmentation pathway for primary sulfonamides is the loss of ammonia, which would result in a fragment ion at m/z 133.

-

Loss of Sulfur Dioxide (SO₂): Cleavage of the C-S bond with the loss of sulfur dioxide is another characteristic fragmentation of sulfonamides, leading to a fragment at m/z 86.

-

Further Fragmentation: The fragment at m/z 86 could undergo further fragmentation, such as the loss of ethene (C₂H₄), to yield smaller fragment ions.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic data for Pent-4-ene-1-sulfonamide. The presented NMR, IR, and MS data, in conjunction with the outlined synthetic protocol, offer a robust framework for the identification, characterization, and quality control of this important chemical intermediate. The interpretation of this data, grounded in fundamental spectroscopic principles, empowers researchers to confidently utilize Pent-4-ene-1-sulfonamide in their synthetic endeavors and drug discovery programs.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

An In-Depth Technical Guide to the Synthesis of Pent-4-ene-1-sulfonamide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Pent-4-ene-1-sulfonamide is a bifunctional organic molecule featuring a terminal alkene and a primary sulfonamide group. This unique combination of reactive sites makes it a valuable building block in synthetic organic chemistry and a molecule of interest in medicinal chemistry. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, while the terminal alkene provides a versatile handle for a variety of chemical transformations, including but not limited to, olefin metathesis, addition reactions, and polymerizations. This guide provides a comprehensive overview of a representative synthesis of Pent-4-ene-1-sulfonamide, detailing the underlying chemical principles, a step-by-step experimental protocol, and the rationale behind the chosen synthetic strategy. While a singular "discovery" paper for this specific molecule is not prominent in the scientific literature, its synthesis relies on well-established and robust chemical transformations.

Introduction and Significance

The sulfonamide functional group is a cornerstone in drug discovery, renowned for its role in antibacterial agents (sulfa drugs), diuretics, anticonvulsants, and hypoglycemic agents. Its ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a privileged scaffold in medicinal chemistry. The incorporation of a terminal alkene in Pent-4-ene-1-sulfonamide introduces a valuable point of diversification. This allows for the molecule to be tethered to other molecules of interest, incorporated into larger scaffolds, or used in the synthesis of novel polymers and materials. The spatial separation of the two functional groups by a flexible three-carbon linker provides significant synthetic utility, allowing for independent and selective reactions at either end of the molecule.

Physicochemical Properties of Pent-4-ene-1-sulfonamide

A summary of the key physicochemical properties of Pent-4-ene-1-sulfonamide is presented in the table below. This data is compiled from publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C5H11NO2S | PubChem |

| Molecular Weight | 149.21 g/mol | PubChem |

| IUPAC Name | pent-4-ene-1-sulfonamide | PubChem |

| CAS Number | 245368-50-7 | PubChem |

| SMILES | C=CCCCS(=O)(=O)N | PubChem |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

Representative Synthesis of Pent-4-ene-1-sulfonamide

The most direct and reliable method for the synthesis of primary sulfonamides is the reaction of a corresponding sulfonyl chloride with ammonia or an ammonia equivalent. Therefore, a logical synthetic approach to Pent-4-ene-1-sulfonamide involves the preparation of the key intermediate, pent-4-ene-1-sulfonyl chloride, followed by its amination.

The overall synthetic workflow is depicted below:

Caption: Proposed two-step synthesis of Pent-4-ene-1-sulfonamide.

Rationale for the Synthetic Route

This two-step approach is chosen for its reliability and the use of readily available starting materials.

-

Step 1: Synthesis of Pent-4-ene-1-sulfonyl chloride: The synthesis of alkyl sulfonyl chlorides from alkyl halides is a well-established transformation. The reaction of an alkyl halide with sodium sulfite produces the corresponding sodium sulfonate salt. This salt is then converted to the sulfonyl chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride. This method is generally high-yielding and avoids the direct use of odorous thiols. The terminal double bond is stable under these reaction conditions.

-

Step 2: Amination of the Sulfonyl Chloride: The reaction of sulfonyl chlorides with ammonia is a classic and highly efficient method for the preparation of primary sulfonamides.[1] The high reactivity of the sulfonyl chloride group ensures a facile reaction with ammonia. The use of an aqueous solution of ammonia in a water-miscible solvent like tetrahydrofuran (THF) provides a convenient reaction medium.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles. It should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of Pent-4-ene-1-sulfonyl chloride

Part A: Preparation of Sodium pent-4-ene-1-sulfonate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfite (1.2 eq.) in deionized water.

-

Addition of Alkyl Halide: To the stirred solution, add 5-bromo-1-pentene (1.0 eq.).

-

Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-18 hours. The reaction can be monitored by TLC or GC-MS to confirm the consumption of the starting material.

-

Workup: After cooling to room temperature, the solvent is removed under reduced pressure to yield the crude sodium pent-4-ene-1-sulfonate. The salt can be used in the next step without further purification, after drying under vacuum.

Part B: Chlorination to Pent-4-ene-1-sulfonyl chloride

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), suspend the dried sodium pent-4-ene-1-sulfonate (1.0 eq.) in anhydrous dichloromethane (DCM) or a suitable solvent. Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Addition of Chlorinating Agent: Cool the suspension to 0 °C in an ice bath. Slowly add oxalyl chloride (1.5 eq.) or thionyl chloride (1.5 eq.) dropwise. Gas evolution (SO2 and CO2 for oxalyl chloride, SO2 and HCl for thionyl chloride) will be observed.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by quenching a small aliquot with an amine (e.g., aniline) and analyzing the formation of the corresponding sulfonamide by TLC or LC-MS.

-

Workup: Once the reaction is complete, the solvent and excess chlorinating agent are carefully removed under reduced pressure. The crude product is then dissolved in a non-polar solvent like diethyl ether or hexanes, and the solid salts are removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude pent-4-ene-1-sulfonyl chloride, which can be purified by vacuum distillation.

Step 2: Synthesis of Pent-4-ene-1-sulfonamide

-

Reaction Setup: In a round-bottom flask, dissolve the purified pent-4-ene-1-sulfonyl chloride (1.0 eq.) in tetrahydrofuran (THF).

-

Addition of Ammonia: Cool the solution to 0 °C in an ice bath. Slowly add an excess of concentrated aqueous ammonia (e.g., 28-30% solution, 5-10 eq.) dropwise. A white precipitate of ammonium chloride will form.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction is typically rapid and can be monitored by TLC to confirm the disappearance of the sulfonyl chloride.

-

Workup: Remove the THF under reduced pressure. Add deionized water to the residue and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Pent-4-ene-1-sulfonamide. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Reaction Mechanism

The key mechanistic steps of the proposed synthesis are illustrated below.

Caption: Simplified reaction mechanisms for key steps.

In Step 1B, the catalytic DMF reacts with the chlorinating agent (e.g., oxalyl chloride) to form a Vilsmeier-Haack type reagent, which is the active species that chlorinates the sulfonate salt. In Step 2, the ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This proceeds through a tetrahedral intermediate, which then collapses, eliminating a chloride ion to form the stable sulfonamide product.

Conclusion

The synthesis of Pent-4-ene-1-sulfonamide can be reliably achieved through a robust two-step sequence involving the preparation of the corresponding sulfonyl chloride from 5-bromo-1-pentene, followed by amination. This technical guide provides a detailed, scientifically grounded protocol for researchers and professionals in the fields of organic synthesis and drug development. The bifunctional nature of the target molecule offers significant opportunities for its application as a versatile building block in the creation of novel chemical entities with potential therapeutic or material science applications.

References

- Hong, S. J., Lee, J. -H., & Yeom, H. -S. (2024). A robust transition-metal-free reaction of sulfonamides and (Z)-1,2-dichloroalkenes or alkynyl chlorides enables the synthesis of internal and terminal ynamides. Synlett, 35, 1436-1440.

- Mukherjee, P., Woroch, C. P., Cleary, L., Rusznak, M., Franzese, R. W., Reese, M. R., Tucker, J. W., Humphrey, J. M., Etuk, S. M., Kwan, S. C., am Ende, C. W., & Ball, N. D. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(12), 3943–3947.

- Macmillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21189–21196.

- Sharpless, K. B., et al. (2021). Modular Synthesis of Alkenyl Sulfamates and β-Ketosulfonamides via Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry and Photomediated 1,3-Rearrangement. Organic Letters, 23(13), 5271–5276.

- Giacomelli, G., & De Luca, L. (2008). An easy and handy synthesis of sulfonamides directly from sulfonic acids or its sodium salts is performed under microwave irradiation, has shown a good functional group tolerance, and is high yielding. The Journal of Organic Chemistry, 73(10), 3967–3969.

- Willis, M. C. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry.

- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). In situ preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide (NCS), tetrabutylammonium chloride, and water followed by reaction with amine or sodium azide in the same reaction vessel enables a convenient synthesis of sulfonamides and sulfonyl azides. The Journal of Organic Chemistry, 74(24), 9287–9291.

- Knapp, S., Darout, E., & Amorelli, B. (2006). New Glycomimetics: Anomeric Sulfonates, Sulfenamides, and Sulfonamides. The Journal of Organic Chemistry, 71(6), 2297-2308.

- de Boer, Th. J., & Backer, H. J. (1956). p-Tolylsulfonylmethylnitrosamide. Organic Syntheses, 36, 943.

- Youn, S. W., et al. (2018). Regioselective Synthesis of 3-Arylindoles from N-Ts-Anilines and Styrenes. Chemistry & Biology Interface, 8(4), 194-210.

-

PubChem. (n.d.). Pent-4-ene-1-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Theoretical studies on "Pent-4-ene-1-sulfonamide" reactivity

An In-Depth Technical Guide to the Theoretical Reactivity of Pent-4-ene-1-sulfonamide

Abstract

Pent-4-ene-1-sulfonamide is a bifunctional molecule featuring a terminal alkene and a primary sulfonamide group, representing a versatile scaffold for the synthesis of complex heterocyclic structures relevant to medicinal chemistry. Understanding its reactivity is paramount for harnessing its synthetic potential. This technical guide provides a comprehensive theoretical framework for predicting and analyzing the reactivity of Pent-4-ene-1-sulfonamide. By leveraging Density Functional Theory (DFT), we explore its electronic structure, frontier molecular orbitals, and key potential reaction pathways, including intramolecular cyclization and electrophilic additions. This document serves as a predictive whitepaper, offering both foundational insights and detailed computational protocols to guide future experimental and theoretical investigations in drug discovery and organic synthesis.

Introduction: The Synthetic Potential of a Bifunctional Scaffold

Sulfonamides are a cornerstone of pharmacologically active compounds, exhibiting a vast range of biological activities.[1] Their synthesis and reactivity are of continuous interest in the development of new therapeutic agents.[2][3][4] Pent-4-ene-1-sulfonamide presents a particularly intriguing case; its structure contains two distinct reactive centers: a nucleophilic C=C double bond and an acidic N-H group on the sulfonamide moiety. This arrangement opens the door to a variety of transformations, most notably intramolecular cyclization reactions to form valuable saturated nitrogen-containing heterocycles like pyrrolidines and piperidines.[5][6]

Given the relative scarcity of specific experimental data on this molecule, a theoretical and computational approach is invaluable.[7] It allows us to build predictive models of reactivity, understand reaction mechanisms at a molecular level, and rationally design experiments to achieve desired synthetic outcomes. This guide establishes a robust computational strategy for characterizing the reactivity of Pent-4-ene-1-sulfonamide, focusing on the principles that govern its chemical behavior.

The Theoretical Framework: Computational Methodology

To ensure accuracy and predictive power, a well-defined computational protocol is essential. Density Functional Theory (DFT) is the method of choice for these investigations, offering an excellent balance of computational cost and accuracy for organic molecules.[1]

Recommended Computational Protocol

The following step-by-step methodology provides a self-validating system for analyzing the reactivity of Pent-4-ene-1-sulfonamide.

-

Geometry Optimization:

-

Objective: To find the lowest energy conformation of the reactant, transition states, and products.

-

Method: B3LYP functional with the 6-311++G(d,p) basis set. This combination is widely used and provides reliable geometries and energies for organic systems.

-

Solvent Modeling: Incorporate a solvent model, such as the Polarizable Continuum Model (PCM) with a relevant solvent (e.g., acetonitrile or dichloromethane), to account for solvent effects on the reaction energetics.

-

Verification: Confirm that the optimized structures are true minima on the potential energy surface.

-

-

Frequency Calculation:

-

Objective: To characterize the nature of the stationary points found during optimization and to calculate thermochemical data.

-

Method: Performed at the same level of theory as the optimization (B3LYP/6-311++G(d,p) with PCM).

-

Validation:

-

Minima (Reactants, Products): All calculated vibrational frequencies must be real (positive).

-

Transition States (TS): Exactly one imaginary frequency must be present, corresponding to the motion along the reaction coordinate.

-

-

Output: Provides Gibbs Free Energy (ΔG), which is used to determine reaction spontaneity and calculate activation barriers.

-

-

Frontier Molecular Orbital (FMO) Analysis:

-

Objective: To understand the intrinsic electronic reactivity of the molecule.

-

Method: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) from the optimized ground state calculation.

-

Insight: The spatial distribution and energy of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack.[1]

-

Workflow for Theoretical Reactivity Analysis

Caption: Computational workflow for reactivity prediction.

Electronic Structure and Frontier Molecular Orbital (FMO) Insights

The reactivity of a molecule is fundamentally governed by its electronic structure. FMO theory simplifies this by focusing on the interaction between the HOMO of one reactant and the LUMO of another.

-

Highest Occupied Molecular Orbital (HOMO): Represents the outermost electrons and is the primary site for reaction with electrophiles. For Pent-4-ene-1-sulfonamide, the HOMO is predicted to be localized predominantly on the C=C double bond, making it the molecule's primary nucleophilic center.

-

Lowest Unoccupied Molecular Orbital (LUMO): Represents the lowest energy empty orbital and is the primary site for reaction with nucleophiles. The LUMO is expected to have significant contributions from the sulfur atom and the antibonding orbitals of the S-N and S-O bonds, making the sulfur atom an electrophilic center. The acidic protons on the nitrogen also represent key electrophilic sites.

This clear separation of the primary nucleophilic (alkene) and electrophilic (sulfonamide) centers is the basis for the molecule's diverse reactivity.

Caption: FMO theory predicts reactivity sites.

Theoretical Analysis of Key Reaction Pathways

Based on the molecule's structure and FMO analysis, we can predict and model several high-probability reaction pathways.

Intramolecular Cyclization: A Pathway to Heterocycles

The most synthetically valuable reaction is arguably the intramolecular cyclization. Given the five-carbon chain separating the reactive moieties, a 5-exo or 6-endo cyclization is possible. Theoretical studies on similar ene sulfonamides show that radical cyclizations are a common and effective pathway.[8][9]

A plausible radical-mediated mechanism involves the following steps:

-

Initiation: Formation of a nitrogen-centered radical on the sulfonamide group.

-

Cyclization (Rate-Determining Step): The nitrogen radical attacks the terminal alkene. Computational modeling would predict the transition state for this step, revealing a preference for the 5-exo-trig pathway to form a five-membered ring, which is generally kinetically favored according to Baldwin's rules.

-

Propagation/Termination: The resulting carbon-centered radical is quenched.

Caption: Proposed radical mechanism for 5-exo cyclization.

A computational study would focus on calculating the Gibbs free energy of activation (ΔG‡) for both the 5-exo and 6-endo pathways. The pathway with the lower activation barrier would be the predicted major product.

Reactions at the Alkene Moiety: Electrophilic Addition

The alkene can undergo standard electrophilic addition reactions. A theoretical study can provide precise insights into the regioselectivity of these additions. For example, in the hydrohalogenation (addition of H-X), the reaction proceeds via a carbocation intermediate.

-

Step 1: The π-bond of the alkene (HOMO) attacks the electrophile (H+). This can form a carbocation at either C4 or C5.

-

Step 2: The nucleophile (X-) attacks the carbocation.

Computational modeling would involve calculating the energies of the two possible carbocation intermediates (secondary vs. primary). The analysis would invariably show that the secondary carbocation at C4 is significantly more stable, thus predicting a Markovnikov addition product.

Predictive Data Summary

A key output of a theoretical study is a quantitative comparison of different reaction pathways. The table below illustrates the type of data that would be generated to guide experimental work. (Note: Values are illustrative examples for demonstration).

| Reaction Pathway | Reactant Complex (kJ/mol) | Transition State (kJ/mol) | Product Complex (kJ/mol) | ΔG‡ (kJ/mol) | ΔG_rxn (kJ/mol) | Predicted Outcome |

| 5-exo Radical Cyclization | 0.0 | +85.2 | -45.7 | 85.2 | -45.7 | Kinetically Favored |

| 6-endo Radical Cyclization | 0.0 | +110.5 | -30.1 | 110.5 | -30.1 | Kinetically Disfavored |

| Markovnikov H-Br Addition | 0.0 | +60.3 | -55.8 | 60.3 | -55.8 | Thermodynamically Favored |

| Anti-Markovnikov H-Br Add. | 0.0 | +125.1 | -20.4 | 125.1 | -20.4 | Highly Disfavored |

This data allows for a direct comparison, suggesting that while electrophilic addition may be thermodynamically favorable, intramolecular cyclization is a competing and kinetically accessible pathway that could be promoted under specific (e.g., radical) conditions.

Conclusion and Future Outlook

This guide outlines a comprehensive theoretical framework for investigating the reactivity of Pent-4-ene-1-sulfonamide. Through the application of DFT and FMO analysis, we can predict that the molecule possesses two primary reactive sites: a nucleophilic C=C bond and an electrophilic sulfonamide group. This duality makes it a prime candidate for intramolecular cyclization, particularly via a 5-exo radical pathway, to yield synthetically valuable pyrrolidine derivatives. Furthermore, standard electrophilic additions to the alkene are predicted to follow Markovnikov selectivity.

The computational protocols and predictive analyses presented here provide a powerful roadmap for researchers. By modeling potential reaction pathways before entering the lab, scientists can prioritize experiments, optimize reaction conditions, and accelerate the discovery of new synthetic methodologies and novel molecular entities for drug development. Future work should focus on the computational screening of catalysts that could lower the activation barrier for desired transformations and selectively promote one reaction pathway over others.

References

- Jabeen, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Chemistry, 2021.

-

Chygvintsev, P., et al. (2020). Trifluoromethanesulfonamide vs. Non-Fluorinated Sulfonamides in Oxidative Sulfamidation of the C=C Bond: An In Silico Study. Molecules, 25(20), 4851. [Link]

- Al-Hourani, B. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).

-

Rustin, G. (2023). The Effect of Sulfonamides Structural and Reactive Properties Examined. LSU Doctoral Dissertations. [Link]

-

Taszarek, S., et al. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. International Journal of Molecular Sciences, 24(14), 11776. [Link]

-

National Center for Biotechnology Information (n.d.). Pent-4-ene-1-sulfonamide. PubChem Compound Database. [Link]

-

Andrews, J. A., et al. (2023). Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides. Chemical Science, 14(43), 12089-12097. [Link]

-

ResearchGate (n.d.). Intramolecular cyclization of sulfonamides. [Link]

-

Strom, B. L., et al. (2013). Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity? American Journal of Health-System Pharmacy, 70(17), 1473-1480. [Link]

-

UCL Discovery (n.d.). The Synthesis of Functionalised Sulfonamides. [Link]

-

Zhang, X., et al. (2014). Radical Cyclizations of Cyclic Ene Sulfonamides Occur with β-Elimination of Sulfonyl Radicals to Form Polycyclic Imines. Journal of the American Chemical Society, 136(22), 7845-7848. [Link]

-

Faid, Z., et al. (2024). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. RSC Medicinal Chemistry. [Link]

-

Organic Chemistry Portal (n.d.). Sulfonamide synthesis by aminosulfonylation. [Link]

-

Ditrich, K. (2004). Likelihood and Mechanisms of Cross-Allergenicity Between Sulfonamide Antibiotics and Other Drugs Containing a Sulfonamide Functional Group. P & T : a peer-reviewed journal for formulary management, 29(8), 502-508. [Link]

-

El-Sheikh, D. S., et al. (2019). Role of Oxidative Stress in Hypersensitivity Reactions to Sulfonamides. The Journal of Clinical Pharmacology, 60(3), 385-394. [Link]

-

El-Gohary, N. S., & Shaaban, O. G. (2021). Theoretical Investigation of some Antimalarial Sulfonamides as COVID-19 Drug Utilizing Computational Calculations and Molecular Docking Study. Biointerface Research in Applied Chemistry, 12(1), 1208-1229. [Link]

-

Apter, A. J., et al. (2003). Absence of cross-reactivity between sulfonamide antibiotics and sulfonamide nonantibiotics. The New England Journal of Medicine, 349(17), 1628-1635. [Link]

-

Pesciaioli, F., et al. (2022). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. ACS Catalysis, 12(15), 9452-9460. [Link]

-

Pitre, S. P., & Rovis, T. (2022). Cyclization Cascades via N-Amidyl Radicals toward Highly Functionalized Heterocyclic Scaffolds. Journal of the American Chemical Society, 144(30), 13531-13545. [Link]

-

Organic Chemistry Portal (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

-

Yusuff, B. A., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(19), 6245. [Link]

-

ResearchGate (n.d.). ChemInform Abstract: Radical Cyclizations of Cyclic Ene Sulfonamides Occur with β-Elimination of Sulfonyl Radicals to Form Polycyclic Imines. [Link]

-

Worrell, B. T., et al. (2021). Modular Synthesis of Alkenyl Sulfamates and β-Ketosulfonamides via Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry and Photomediated 1,3-Rearrangement. Organic Letters, 23(13), 5271-5276. [Link]

-

Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213. [Link]

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openaccesspub.org [openaccesspub.org]

- 3. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cbijournal.com [cbijournal.com]

- 5. "The Effect of Sulfonamides Structural and Reactive Properties Examined" by Gavin Rustin [aquila.usm.edu]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

Pent-4-ene-1-sulfonamide: A Versatile Bifunctional Building Block for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Synthetic Potential of a Unique Scaffold

In the landscape of modern organic synthesis and medicinal chemistry, the demand for versatile, functional-group-tolerant building blocks is perpetual. Pent-4-ene-1-sulfonamide emerges as a molecule of significant interest, embodying a unique combination of a terminal olefin and a primary sulfonamide. This bifunctional architecture offers orthogonal reactivity, enabling chemists to perform a diverse array of transformations at either end of the five-carbon chain. The terminal alkene is a gateway to a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, including metathesis, cycloadditions, and radical cyclizations. Concurrently, the sulfonamide moiety, a well-established pharmacophore and a robust functional group, provides a handle for further derivatization and imparts desirable physicochemical properties to target molecules.[1][2]

This technical guide provides a comprehensive exploration of Pent-4-ene-1-sulfonamide as a building block. We will delve into its synthesis, physicochemical properties, and, most importantly, its diverse applications in the construction of complex molecular architectures, with a particular focus on heterocyclic systems relevant to drug discovery. The protocols and mechanistic insights presented herein are designed to empower researchers to harness the full synthetic potential of this valuable reagent.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

Physical and Chemical Properties

Pent-4-ene-1-sulfonamide is a stable, crystalline solid at room temperature. Its key computed properties are summarized in the table below.[3]

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO₂S | PubChem[3] |

| Molecular Weight | 149.21 g/mol | PubChem[3] |

| IUPAC Name | pent-4-ene-1-sulfonamide | PubChem[3] |

| CAS Number | 245368-50-7 | PubChem[3] |

| SMILES | C=CCCCS(=O)(=O)N | PubChem[3] |

| InChIKey | GUYDOCPILYZNEK-UHFFFAOYSA-N | PubChem[3] |

Spectroscopic Characterization

¹H NMR (proton) Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the terminal alkene, the aliphatic chain, and the sulfonamide group.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H₂C=CH - | 5.70 - 5.90 | ddt | 1H |

| H ₂C=CH- | 4.95 - 5.10 | m | 2H |

| -CH₂-SO₂- | 3.00 - 3.20 | t | 2H |

| =CH-CH ₂- | 2.10 - 2.30 | q | 2H |

| -CH₂-CH ₂-CH₂- | 1.80 - 2.00 | p | 2H |

| -SO₂NH ₂ | 4.60 - 4.80 | br s | 2H |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the proton NMR data, showing five distinct signals for the carbon skeleton.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| H₂C=C H- | 137.0 - 138.0 |

| C H₂=CH- | 115.0 - 116.0 |

| -C H₂-SO₂- | 51.0 - 52.0 |

| =CH-C H₂- | 30.0 - 31.0 |

| -CH₂-C H₂-CH₂- | 27.0 - 28.0 |

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the sulfonamide and alkene functional groups.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| N-H (sulfonamide) | Symmetric & Asymmetric Stretch | 3400 - 3200 |

| C=C (alkene) | Stretch | 1640 - 1650 |

| S=O (sulfonamide) | Asymmetric Stretch | 1330 - 1350 |

| S=O (sulfonamide) | Symmetric Stretch | 1150 - 1170 |

| =C-H (alkene) | Bend | 990 - 910 |

Synthesis of Pent-4-ene-1-sulfonamide: A Practical Approach

}

Step-by-Step Experimental Protocol (Proposed)

This protocol is a composite of established methods for each transformation type and should serve as a strong starting point for the synthesis.

Step 1: Synthesis of 4-Penten-1-yl tosylate (Analogous to standard tosylation of alcohols)

-

To a solution of 4-penten-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add pyridine (1.5 eq).

-

Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.

Step 2: Synthesis of S-(4-Pentenyl) ethanethioate (Analogous to thioacetate displacement)

-

To a solution of 4-penten-1-yl tosylate (1.0 eq) in dimethylformamide (DMF), add potassium thioacetate (1.5 eq).

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography.

Step 3: Synthesis of 4-Pentene-1-thiol (Analogous to thioacetate hydrolysis)[7]

-

Dissolve S-(4-pentenyl) ethanethioate (1.0 eq) in a mixture of methanol and water.

-

Add a solution of sodium hydroxide (2.0 eq) in water.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Acidify the reaction mixture with 1 M HCl and extract with DCM.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate carefully under reduced pressure to obtain the volatile thiol.

Step 4: Synthesis of 4-Pentene-1-sulfonyl chloride (Analogous to oxidative chlorination of thiols)[8]

-

Dissolve 4-pentene-1-thiol (1.0 eq) in a mixture of acetonitrile and water (4:1) and cool to 0 °C.

-

Add N-chlorosuccinimide (NCS) (2.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction for 30 minutes at 0 °C.

-

Add a catalytic amount of concentrated HCl.

-

Stir for an additional 1-2 hours at 0 °C.

-

Extract the product with cold DCM.

-

Wash the organic layer with cold brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure at low temperature to yield the crude sulfonyl chloride, which should be used immediately in the next step.

Step 5: Synthesis of Pent-4-ene-1-sulfonamide (Analogous to sulfonamide formation)[9][10]

-

Dissolve the crude 4-pentene-1-sulfonyl chloride (1.0 eq) in a suitable solvent such as DCM or THF and cool to 0 °C.

-

Slowly add an excess of concentrated aqueous ammonia (e.g., 28-30% NH₄OH) (5-10 eq).

-

Stir the biphasic mixture vigorously at 0 °C for 1 hour and then at room temperature for 2-4 hours.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or flash column chromatography to afford Pent-4-ene-1-sulfonamide.

Reactivity and Applications in Organic Synthesis

The bifunctional nature of Pent-4-ene-1-sulfonamide allows for a wide range of synthetic transformations. The terminal alkene can participate in various addition and cyclization reactions, while the sulfonamide nitrogen can be functionalized or participate in intramolecular reactions.

Radical Cyclizations for the Synthesis of Piperidines

The homoallylic sulfonamide motif is an excellent precursor for the synthesis of substituted piperidines via radical cyclization.[11][12] This transformation is particularly valuable in medicinal chemistry, as the piperidine scaffold is a common feature in many bioactive molecules.[13][14][15][16]

Mechanism of Radical Cyclization:

The reaction is typically initiated by the formation of a sulfonamidyl radical through oxidation or photolysis. This radical then undergoes an intramolecular 6-endo-trig cyclization onto the terminal alkene, forming a five-membered ring with an exocyclic radical. This intermediate is then trapped to give the final product.

}

Representative Protocol: Oxidative Radical Cyclization of an N-Aryl Pent-4-ene-1-sulfonamide (Hypothetical, based on similar transformations)

-

To a solution of the N-aryl Pent-4-ene-1-sulfonamide (1.0 eq) in a suitable solvent like acetonitrile, add a radical initiator such as (diacetoxyiodo)benzene (DIB) (1.5 eq) and a catalytic amount of iodine (0.1 eq).

-

Irradiate the mixture with a UV lamp at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction with aqueous sodium thiosulfate solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the corresponding substituted piperidine.

Cycloaddition Reactions

The terminal alkene of Pent-4-ene-1-sulfonamide is a competent dienophile or dipolarophile in various cycloaddition reactions, providing access to a range of cyclic and heterocyclic systems.[17][18][19][20]

[4+2] Cycloaddition (Diels-Alder Reaction):

While the electron-withdrawing effect of the sulfonamide group is attenuated by the alkyl chain, the terminal alkene can still participate in Diels-Alder reactions with electron-rich dienes, particularly under thermal or Lewis acid-catalyzed conditions, to form cyclohexene derivatives.

[3+2] Dipolar Cycloaddition:

The alkene can react with various 1,3-dipoles such as nitrile oxides, azides, and nitrones to furnish five-membered heterocyclic rings (isoxazolines, triazolines, and isoxazolidines, respectively). These heterocycles are valuable scaffolds in medicinal chemistry.

Intramolecular Cyclization to form γ-Sultams